5-bromo-2-chloro-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide
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Description
5-bromo-2-chloro-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H15BrClN3O and its molecular weight is 416.7. The purity is usually 95%.
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Scientific Research Applications
Structural and Synthetic Insights
Intermolecular Interactions and Crystal Packing Research on antipyrine-like derivatives, including halogenated benzamides, has provided detailed insights into their intermolecular interactions and crystal packing. For example, the study by Saeed et al. (2020) on 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides revealed that these compounds are mainly stabilized by N–H⋯O and C–H⋯O hydrogen bonds, with additional stabilization through π-interactions. These findings suggest a potential for designing compounds with specific molecular recognition capabilities Saeed et al., 2020.
Synthetic Routes and Heterocyclic Compounds The synthesis of novel heterocyclic compounds, as reported in various studies, highlights the versatility of pyrazole-based derivatives in chemical synthesis. For instance, El‐dean et al. (2018) described the efficient synthesis of furo[3,2-e]pyrazolo[3,4-b]pyrazines, demonstrating the utility of pyrazole derivatives in generating a wide range of heterocyclic compounds with potential pharmacological activities El‐dean et al., 2018.
Biological Activities
Antimicrobial and Antifungal Properties The study by Zhu et al. (2014) on novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides revealed significant insecticidal and fungicidal activities, indicating the potential of these derivatives in developing new antimicrobial agents Zhu et al., 2014.
Anticancer and Anti-proliferative Effects Another area of application is in the development of anticancer agents. Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities, discovering promising agents against HCT-116 cancer cells Mansour et al., 2020.
Antiviral Activities Hebishy et al. (2020) focused on benzamide-based 5-aminopyrazoles and their derivatives, uncovering significant antiviral activities against the H5N1 strain of the influenza virus, highlighting the potential of such compounds in antiviral drug development Hebishy et al., 2020.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O/c20-12-9-10-16(21)15(11-12)19(25)22-18-14-7-4-8-17(14)23-24(18)13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQFFYKQUXQJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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